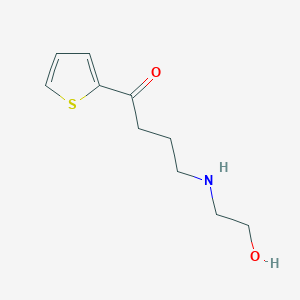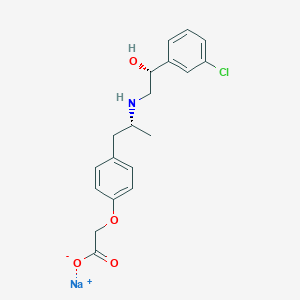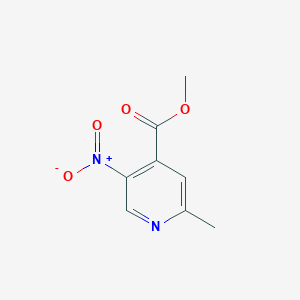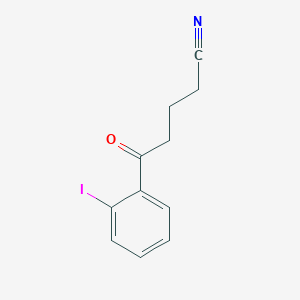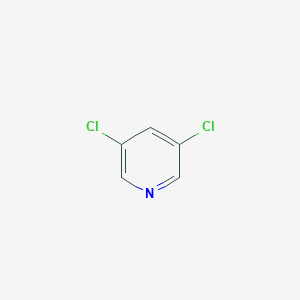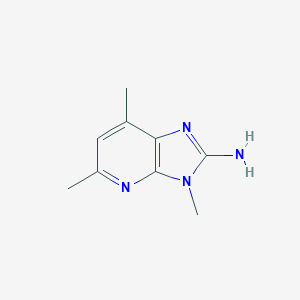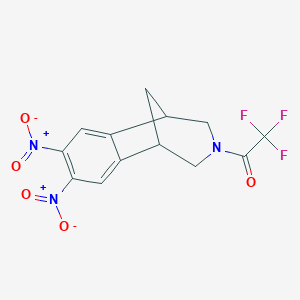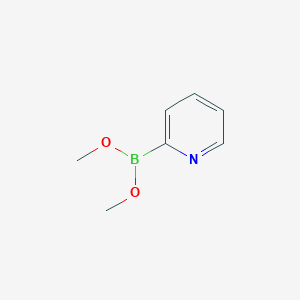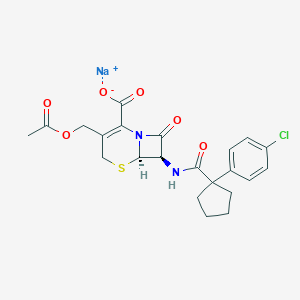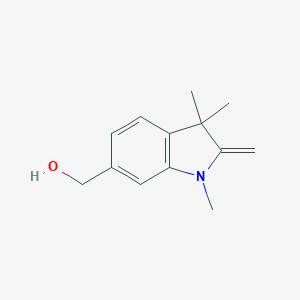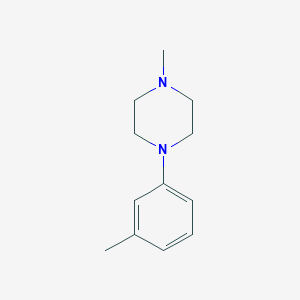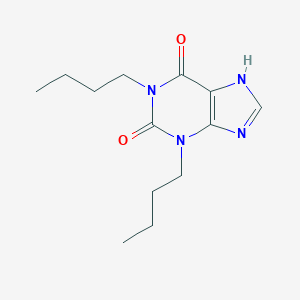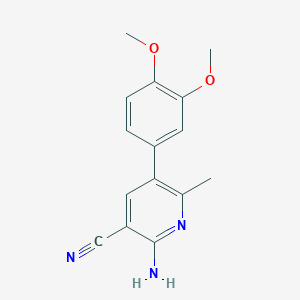
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is a pyridine derivative that has been extensively studied for its potential application in the field of medicinal chemistry. It is a potent inhibitor of certain protein kinases and has shown promising results in the treatment of various diseases, including cancer.
Mechanism Of Action
The mechanism of action of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the inhibition of certain protein kinases, including c-Met, VEGFR2, and FGFR1. These kinases play a critical role in cancer cell proliferation and survival, and their inhibition by 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine can lead to the suppression of tumor growth.
Biochemical And Physiological Effects
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been shown to have potent anti-cancer activity in various preclinical models. It has been demonstrated to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, which can further contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is its potent anti-cancer activity. It has shown promising results in various preclinical models and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Future Directions
There are several future directions for the study of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine. One potential direction is the development of more potent and selective inhibitors of the protein kinases targeted by this compound. Additionally, the potential toxicity of this compound needs to be further evaluated in preclinical and clinical studies. Finally, the potential application of this compound in combination with other anti-cancer drugs should be explored in future studies.
Synthesis Methods
The synthesis of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the addition of methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been studied extensively for its potential application in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, by inhibiting certain protein kinases that play a critical role in cancer cell proliferation and survival.
properties
CAS RN |
129090-37-5 |
|---|---|
Product Name |
2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine |
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-9-12(6-11(8-16)15(17)18-9)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H2,17,18) |
InChI Key |
RASMOUCLFYYPSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC |
Other CAS RN |
129090-37-5 |
synonyms |
2-amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine ACDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



